molecular formula C9H8ClN3O B3038987 [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 944901-69-3

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B3038987
CAS No.: 944901-69-3
M. Wt: 209.63 g/mol
InChI Key: RNPITVFPXBNOFU-UHFFFAOYSA-N
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Description

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a 1,2,4-oxadiazole derivative featuring a methanamine group at position 5 and a 3-chlorophenyl substituent at position 3 of the heterocyclic ring. This scaffold is of significant interest in medicinal chemistry due to its versatility in modulating biological targets, including enzymes and receptors.

Key structural attributes:

  • 1,2,4-Oxadiazole core: Known for metabolic stability and hydrogen-bonding capacity.
  • 3-Chlorophenyl group: Enhances lipophilicity and influences target binding via halogen interactions.
  • Methanamine side chain: Provides a site for functionalization (e.g., salt formation, conjugation).

Properties

IUPAC Name

[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPITVFPXBNOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232769
Record name 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-69-3
Record name 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit antibacterial effects. The interaction of the compound with its targets could lead to changes in the biological processes of these organisms, resulting in their inhibition or death.

Pharmacokinetics

In silico adme studies of oxadiazole derivatives have indicated that these compounds have appreciable adme properties and probable toxicity. These properties can significantly impact the bioavailability of the compound.

Biological Activity

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C9H8ClN3O
  • Molecular Weight : 209.632 g/mol
  • CAS Number : 944901-69-3
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its interaction with specific biological pathways.

Anticancer Properties

  • Cytotoxicity :
    • Studies have demonstrated that compounds with oxadiazole moieties exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives of oxadiazole have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
    • The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways. For example, it may inhibit p38 MAPK pathways, which are crucial in regulating cell proliferation and apoptosis .
    • The presence of the chlorophenyl group enhances the lipophilicity and binding affinity to target proteins, further contributing to its anticancer efficacy .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
HeLa2.41Inhibition of p38 MAPK signaling
SK-MEL-20.32Selective cytotoxicity towards melanoma cells

Notable Findings

  • A study indicated that oxadiazole derivatives exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin against certain leukemia cell lines .
  • The compound's ability to induce apoptosis was confirmed through flow cytometry assays, revealing a dose-dependent response in various cancer models .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an active pharmaceutical ingredient (API) due to its structural characteristics that allow for interactions with biological targets.

Case Study: Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine displayed inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Research

Oxadiazole derivatives have been investigated for their anticancer properties. The unique structure of this compound allows for the modulation of biological pathways involved in cancer cell proliferation.

Case Study: Cytotoxicity Testing
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies . The mechanism involves the inhibition of specific kinases that are crucial for tumor growth.

Material Science

The compound is also being explored for its applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the production of advanced materials for electronics and aerospace industries .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
  • Structure : 4-chlorophenyl substituent instead of 3-chlorophenyl.
  • Molecular Formula : C₉H₉Cl₂N₃O (MW: 246.09 g/mol) .
  • Reported as a hydrochloride salt (CAS 1311318-12-3), enhancing solubility compared to the free base .
b. [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
  • Structure : Bromine replaces chlorine at the 3-position.
  • Molecular Formula : C₉H₉BrClN₃O (MW: 307.55 g/mol) .
  • Key Differences: Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability. No biological data reported, but brominated analogs are often explored in radiopharmaceuticals .

Alkyl- and Aryl-Substituted Analogs

a. (3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (5a)
  • Structure : 4-octylphenyl substituent.
  • Synthesis : 99% yield via general procedure D; white solid, characterized by $^1$H/$^13$C NMR and HRMS .
  • Key Differences :
    • The long alkyl chain (octyl) increases lipophilicity (LogP > 4), favoring membrane penetration.
    • Demonstrated antimicrobial activity in SAR studies .
b. 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile
  • Structure : Pyridinyl and nitrile groups replace chlorophenyl and methanamine.
  • Key Differences :
    • The nitrile group introduces polarity, while the pyridine ring enables π-π stacking.
    • NMR data (500 MHz, CDCl₃) confirm regioselective synthesis .
a. TRPA1/TRPV1 Dual Antagonists
  • Example : Compound 52 (C₂₃H₂₃F₃N₆O₂, MW: 473.19 g/mol) .
    • Features a trifluoromethylthiazole-oxadiazole hybrid.
    • 64% synthetic yield; $^1$H NMR (400 MHz) confirms purity (99.28%) .
  • Activity : IC₅₀ < 100 nM for TRPA1/TRPV1, highlighting the oxadiazole’s role in target modulation .
b. CB2 Receptor Agonists
  • Example : MA2 (C₂₃H₂₁ClFN₃O₂, MW: 425.89 g/mol) .
    • Contains a 2-chloro-4-fluorophenyl-oxadiazole moiety.
    • 49% yield; in vivo studies show high brain permeability .

Structure–Activity Relationship (SAR) Analysis

Substituent Impact on Properties Biological Relevance
3-Chlorophenyl Balances lipophilicity and electronic effects; optimal for target engagement. Common in CNS-targeting agents .
4-Chlorophenyl Increased steric bulk may reduce off-target binding. Used in protease inhibitors .
Alkyl Chains (e.g., Octyl) Enhances membrane permeability but may reduce aqueous solubility. Antimicrobial applications .
Trifluoromethyl Improves metabolic stability and binding affinity via hydrophobic and electrostatic effects. TRP channel antagonists .

Q & A

Q. Basic Research Focus

  • HPLC-MS : Use a C18 column (5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (<0.5%).
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C, critical for storage recommendations .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; <2% degradation indicates robust shelf life under ambient conditions .

How can computational tools aid in predicting the compound’s pharmacokinetic properties?

Advanced Research Focus
Leverage in silico models to estimate:

  • ADME Profiles : SwissADME predicts moderate intestinal absorption (HIA >70%) and CYP3A4-mediated metabolism.
  • Blood-Brain Barrier Permeability : The -NH2_2 group reduces logBB values (~-1.2), suggesting limited CNS penetration .
  • Molecular Docking : AutoDock Vina can simulate binding to targets like GABA receptors, with docking scores ≤-8.0 kcal/mol indicating high affinity .

Q. Tables

Property Value/Method Reference
Synthetic Yield73–99% (via cyclization)
1H^1H NMR (δ, ppm)3.95 (s, 2H, CH2_2), 7.35–7.55 (m, Ar)
logP2.1 (calculated)
Thermal StabilityDecomposition >200°C

Q. Notes

  • Always cross-validate computational predictions with experimental data.
  • For crystallography, prioritize open-source tools (e.g., SHELX suite) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 2
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[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

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